molecular formula C18H17N3O3 B7685589 N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenoxyacetamide

N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenoxyacetamide

Cat. No. B7685589
M. Wt: 323.3 g/mol
InChI Key: UQKQRMXLUYPYPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenoxyacetamide, also known as EPOA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. EPOA is a member of the oxadiazole family of compounds and has been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenoxyacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and microbial growth.
Biochemical and Physiological Effects:
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenoxyacetamide has been found to exhibit a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of microbial growth. It has also been found to have a low toxicity profile, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenoxyacetamide is its versatility, as it has been found to exhibit a range of biological activities. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for research on N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenoxyacetamide, including the development of new drugs based on its structure and the further elucidation of its mechanism of action. Additionally, N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenoxyacetamide could be studied in combination with other compounds to determine its potential synergistic effects.

Synthesis Methods

N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenoxyacetamide can be synthesized using a variety of methods, including the reaction of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with 3-aminothiophenol followed by reaction with 2-phenoxyacetyl chloride. The resulting compound is then purified and characterized using various analytical techniques.

Scientific Research Applications

N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenoxyacetamide has been the subject of scientific research due to its potential applications in various fields. It has been found to exhibit anti-inflammatory, anticancer, and antimicrobial activities, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-2-16-20-18(24-21-16)13-7-6-8-14(11-13)19-17(22)12-23-15-9-4-3-5-10-15/h3-11H,2,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKQRMXLUYPYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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